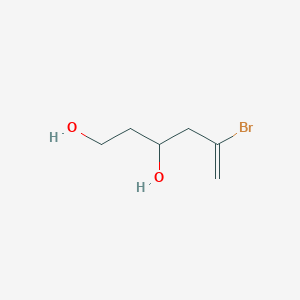
5-Bromohex-5-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromohex-5-ene-1,3-diol is an organic compound characterized by the presence of a bromine atom, a double bond, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromohex-5-ene-1,3-diol can be synthesized through the dihydroxylation of 5-bromohex-5-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide and potassium permanganate . The reaction conditions typically involve the use of a solvent such as pyridine for osmium tetroxide or an aqueous solution for potassium permanganate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like osmium tetroxide, which is highly toxic.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromohex-5-ene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium iodide in acetone (Finkelstein reaction) or other nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hex-5-ene-1,3-diol.
Substitution: Formation of hex-5-ene-1,3-diol derivatives with different substituents at the former bromine position.
Applications De Recherche Scientifique
5-Bromohex-5-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromohex-5-ene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-hexene: Similar structure but lacks the hydroxyl groups.
Hex-5-ene-1,3-diol: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromohex-5-ene-1,3-diol is unique due to the combination of a bromine atom, a double bond, and two hydroxyl groups.
Propriétés
Numéro CAS |
629655-90-9 |
|---|---|
Formule moléculaire |
C6H11BrO2 |
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
5-bromohex-5-ene-1,3-diol |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)4-6(9)2-3-8/h6,8-9H,1-4H2 |
Clé InChI |
NQPOAERWVLOFOH-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(CCO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
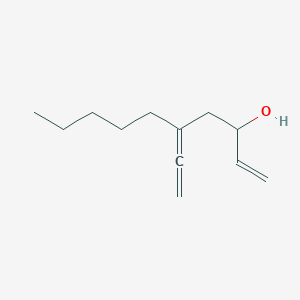



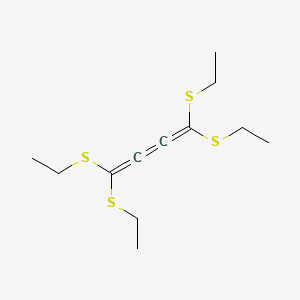

![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
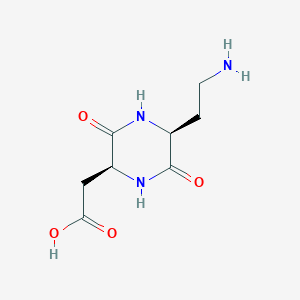
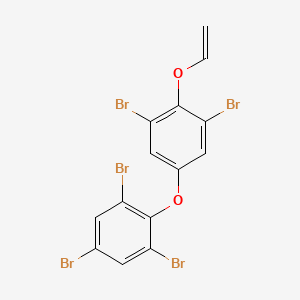
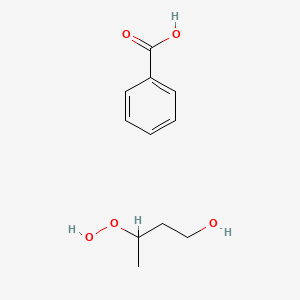
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
